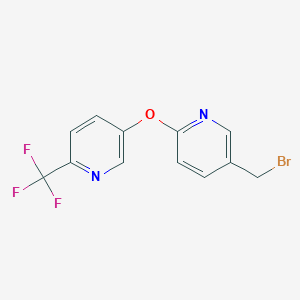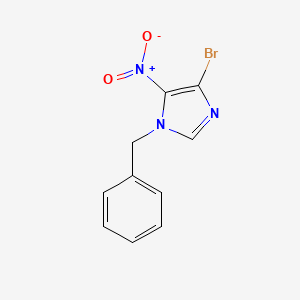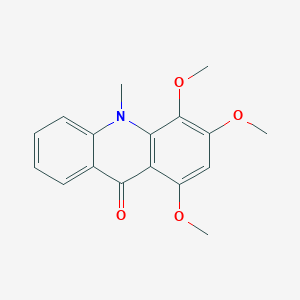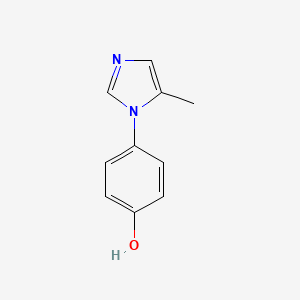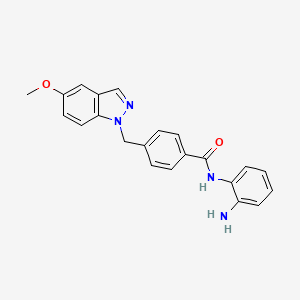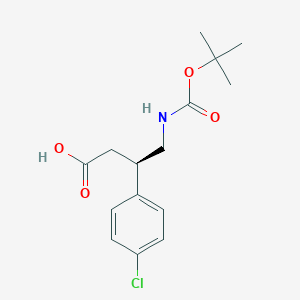
(R)-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group and a chlorophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-(4-chlorophenyl)butanoic acid and tert-butyl carbamate.
Protection of the Amino Group: The amino group of the starting material is protected using tert-butyl carbamate under basic conditions to form the Boc-protected intermediate.
Coupling Reaction: The Boc-protected intermediate is then coupled with ®-3-(4-chlorophenyl)butanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of ®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, to form various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.
Substitution: The chlorophenyl moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Alcohols and other reduced forms of the carbonyl group.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its pharmacological properties.
Medicine
In medicine, ®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid is explored for its potential therapeutic applications. It serves as a building block for the synthesis of pharmaceutical agents.
Industry
Industrially, the compound is used in the production of fine chemicals and as a precursor in the synthesis of various active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of ®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid involves its interaction with specific molecular targets. The Boc-protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The chlorophenyl moiety may interact with hydrophobic pockets in target proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid: The enantiomer of the compound, differing in its chiral configuration.
4-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid: Lacks the chlorine atom on the phenyl ring.
4-Amino-3-(4-chlorophenyl)butanoic acid: Lacks the Boc-protecting group.
Uniqueness
®-4-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)butanoic acid is unique due to its specific chiral configuration and the presence of both the Boc-protecting group and the chlorophenyl moiety
Propiedades
Fórmula molecular |
C15H20ClNO4 |
|---|---|
Peso molecular |
313.77 g/mol |
Nombre IUPAC |
(3R)-3-(4-chlorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(8-13(18)19)10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Clave InChI |
CKEIMCIEKVQSSN-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@H](CC(=O)O)C1=CC=C(C=C1)Cl |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CC(=O)O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid](/img/structure/B12928708.png)


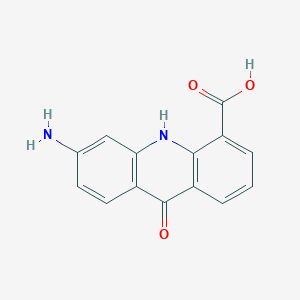

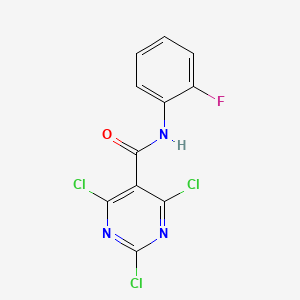


![5-Methoxy-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12928753.png)
